

Toxicological comparison of E-series and P-series glycol ethers.

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Compound of Interest

Compound Name: Ethylene glycol diacetate

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A Toxicological Showdown: E-Series vs. P-Series Glycol Ethers

A comprehensive toxicological comparison of ethylene glycol ethers (E-series) and propylene glycol ethers (P-series) reveals significant differences in their metabolic pathways, toxicity profiles, and associated health risks. For researchers, scientists, and drug development professionals, a thorough understanding of these differences is paramount for safe and effective application. This guide provides a detailed comparison, supported by experimental data and methodologies, to inform solvent selection and handling protocols.

The primary distinction between the two series lies in their metabolism and subsequent toxicity. [1] E-series glycol ethers, particularly those with shorter alkyl chains, are metabolized to toxic alkoxyacetic acids, which are responsible for a range of adverse health effects.[2][3] In contrast, P-series glycol ethers are generally considered less toxic as their metabolic pathway does not produce these harmful acidic metabolites to the same extent.[3] This fundamental difference has led to a progressive replacement of E-series with P-series glycol ethers in many applications.[3]

Quantitative Toxicological Data

The following tables summarize acute toxicity data for a selection of common E-series and P-series glycol ethers, providing a quantitative basis for comparison.

Table 1: Acute Oral Toxicity (LD50)

Glycol Ether	Series	CAS Number	LD50 (mg/kg, rat)
Ethylene Glycol Monomethyl Ether (EGME)	E-Series	109-86-4	2,460
Ethylene Glycol Monoethyl Ether (EGEE)	E-Series	110-80-5	3,460
Ethylene Glycol Monobutyl Ether (EGBE)	E-Series	111-76-2	1,746
Diethylene Glycol Monomethyl Ether (DEGME)	E-Series	111-77-3	6,560
Diethylene Glycol Monoethyl Ether (DEGEE)	E-Series	111-90-0	5,500
Diethylene Glycol Monobutyl Ether (DEGBE)	E-Series	112-34-5	5,660
Propylene Glycol Monomethyl Ether (PGME)	P-Series	107-98-2	6,600
Propylene Glycol Monoethyl Ether (PGEE)	P-Series	52125-53-8	5,210
Propylene Glycol Monobutyl Ether (PGBE)	P-Series	5131-66-8	2,200
Dipropylene Glycol Monomethyl Ether (DPGME)	P-Series	34590-94-8	5,400

Dipropylene Glycol Monobutyl Ether (DPGBE)	P-Series	29911-28-2	4,400
Propylene Glycol Phenyl Ether (PPh)	P-Series	770-35-4	>2,000

Data compiled from various sources.[\[2\]](#)[\[4\]](#)

Table 2: Acute Inhalation Toxicity (LC50)

Glycol Ether	Series	CAS Number	LC50 (ppm, 4h, rat)
Ethylene Glycol Monomethyl Ether (EGME)	E-Series	109-86-4	1,480
Ethylene Glycol Monoethyl Ether (EGEE)	E-Series	110-80-5	2,130
Ethylene Glycol Monobutyl Ether (EGBE)	E-Series	111-76-2	450
Propylene Glycol Monomethyl Ether (PGME)	P-Series	107-98-2	>3,000

Data compiled from various sources.[\[2\]](#)

Table 3: Key Toxicological Effects

Effect	E-Series Glycol Ethers	P-Series Glycol Ethers
Reproductive Toxicity	Testicular atrophy, reduced sperm count, embryotoxicity, teratogenicity (especially EGME, EGEE and their acetates).[5][6]	Generally not associated with reproductive or developmental toxicity.[7]
Hematological Effects	Anemia, leucopenia, bone marrow depression.[8]	Mild hematological effects observed at high doses in some studies.[9]
Developmental Toxicity	Can cause birth defects.[5]	Negative in rodent and rabbit developmental toxicity studies. [7]
Neurotoxicity	Acute encephalopathy at high doses.[10]	Some evidence of neurotoxicity, though less studied.
Kidney Toxicity	Renal tubular degeneration and necrosis.[10]	Kidney weight changes and nephropathy in male rats (α 2 μ -globulin accumulation).[8][11]
Liver Toxicity	Can cause liver damage.[10]	Liver weight changes, interpreted as adaptive.[8]

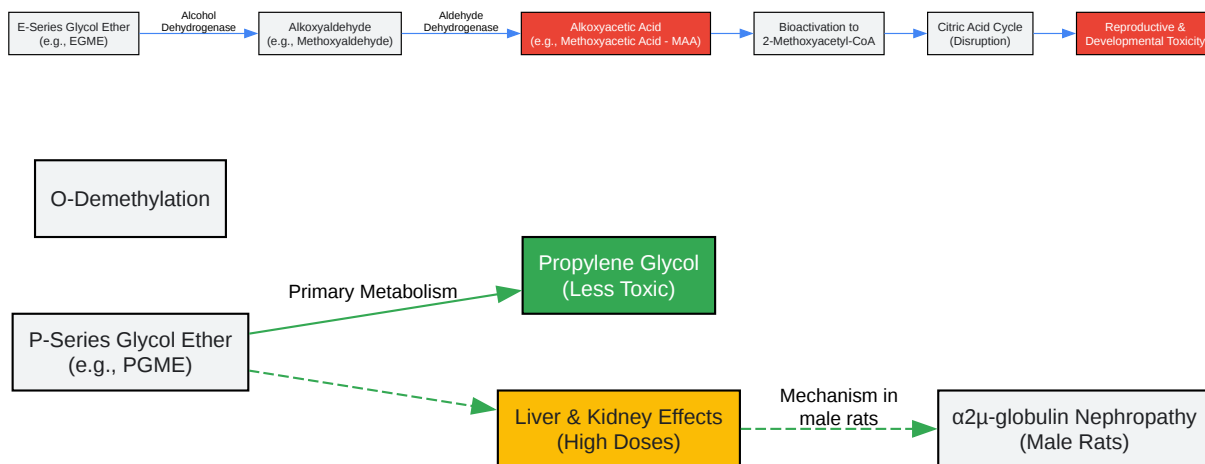
Metabolic Pathways and Mechanisms of Toxicity

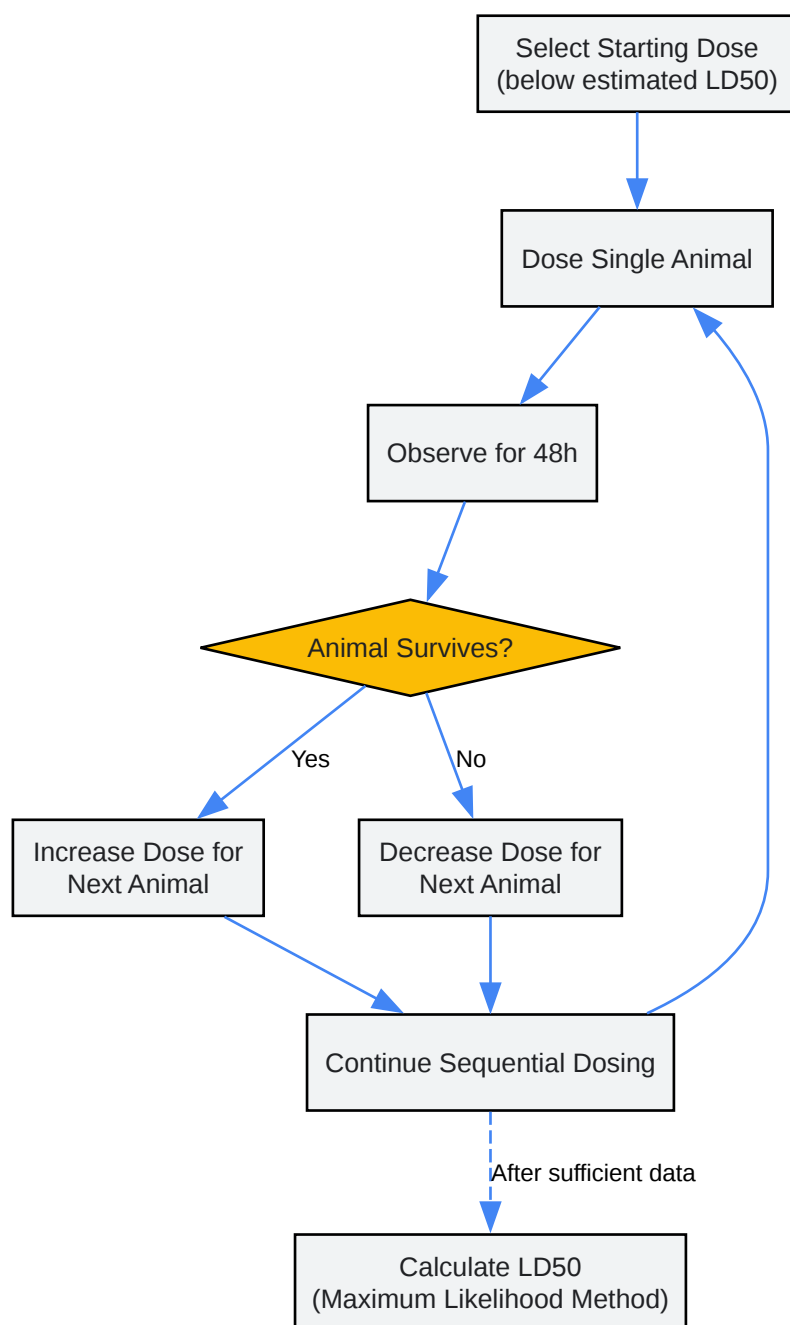
The differing toxicological profiles of E-series and P-series glycol ethers are primarily due to their distinct metabolic pathways.

E-Series Glycol Ethers

E-series glycol ethers are metabolized by alcohol dehydrogenase to form alkoxyaldehydes, which are then rapidly converted to alkoxyacetic acids by aldehyde dehydrogenase.[10] These acidic metabolites are the primary mediators of toxicity.[12] For example, 2-methoxyacetic acid (MAA), the metabolite of EGME, can be bioactivated to 2-methoxyacetyl-CoA, which can then enter the citric acid cycle, disrupting cellular metabolism.[12] This interference with fundamental

cellular processes is thought to underlie the reproductive and developmental toxicity observed with certain E-series glycol ethers.





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